(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole
CAS No.:
Cat. No.: VC13664325
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO3 |
|---|---|
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | (3aR,5R,7aR)-5-(oxan-4-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
| Standard InChI | InChI=1S/C14H25NO3/c1-2-13-14(3-6-15-13)18-12(1)10-17-9-11-4-7-16-8-5-11/h11-15H,1-10H2/t12-,13-,14-/m1/s1 |
| Standard InChI Key | BXVMMTJNBOUSTD-MGPQQGTHSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3CCOCC3 |
| SMILES | C1CC2C(CCN2)OC1COCC3CCOCC3 |
| Canonical SMILES | C1CC2C(CCN2)OC1COCC3CCOCC3 |
Introduction
The compound (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic molecule characterized by its unique stereochemistry and functional groups. It contains a tetrahydro-2H-pyran moiety linked through a methoxy group to an octahydropyrano structure, which is itself fused to a pyrrole ring. This structural arrangement suggests potential for diverse chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multi-step synthetic routes that integrate various organic reactions. Common methods may include:
-
Condensation Reactions: These could be used to form the pyrrole ring and the octahydropyrano structure.
-
Alkylation Reactions: These might be employed to introduce the methoxy group linking the tetrahydro-2H-pyran moiety.
Biological Activity
The compound's unique structure suggests potential for interaction with biological targets such as enzymes or receptors. Preliminary studies could focus on its binding affinity to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3aR,5R,6S,7R)-Tetrahydro-pyrano[3,2-d]thiazole | Contains thiazole instead of pyrrole | Exhibits distinct antimicrobial activity |
| (1R,3aR,7aR)-Octahydro-indole derivatives | Indole ring structure | Known for neuroprotective effects |
| 5-Hydroxy-tetrahydropyran derivatives | Hydroxy group enhances solubility | Potential use in drug formulations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume